

SDU-071 (TS-071) versus Competitor Compounds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of **SDU-071** (TS-071), a potent and selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, with established competitor compounds in the same class: Canagliflozin, Dapagliflozin, and Empagliflozin. The data presented is based on publicly available preclinical and clinical trial information.

Executive Summary

SDU-071 (TS-071) demonstrates high potency and selectivity for SGLT2 in in-vitro assays, comparable to leading SGLT2 inhibitors. Preclinical studies in animal models of diabetes show that TS-071 effectively increases urinary glucose excretion and reduces hyperglycemia. While direct head-to-head clinical trial data with competitor compounds is not available for TS-071, this guide consolidates the existing preclinical data for a comparative assessment.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro potency of **SDU-071** (TS-071) and its key competitors against human SGLT1 and SGLT2. The IC50 values represent the concentration of the inhibitor required to block 50% of the transporter's activity. A lower IC50 value indicates higher potency. Selectivity is expressed as the ratio of SGLT1 IC50 to SGLT2 IC50, with a higher ratio indicating greater selectivity for SGLT2.



Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity (SGLT1/SGLT2)
SDU-071 (TS-071)	2.9	920.4	~317
Canagliflozin	4.2	663	~158
Dapagliflozin	1.1	1391	~1265
Empagliflozin	3.1	8300	~2677

Experimental Protocols

The in vitro potency of the SGLT2 inhibitors was determined using a cell-based assay measuring the uptake of a radiolabeled glucose analog.

- Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) were used.[1][2]
- Substrate: The assay utilized [14C]-alpha-methyl-D-glucopyranoside ([14C]AMG), a radiolabeled, non-metabolizable glucose analog that is a specific substrate for SGLTs.[2]
- Assay Procedure:
 - Cells were seeded in multi-well plates and grown to confluence.
 - Prior to the assay, cells were washed with a sodium-free buffer.
 - Cells were then incubated with varying concentrations of the test inhibitor in a sodiumcontaining buffer.
 - [14C]AMG was added to initiate the uptake reaction.
 - Uptake was terminated by washing the cells with ice-cold, sodium-free buffer.
 - Cells were lysed, and the intracellular [14C]AMG was quantified using a scintillation counter.



 Data Analysis: The concentration-response data was fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SGLT-mediated glucose uptake.

The in vivo efficacy of **SDU-071** (TS-071) was evaluated in established animal models of type 1 and type 2 diabetes.

Animal Models:

- Streptozotocin (STZ)-induced diabetic rats: This model mimics type 1 diabetes, where
 STZ, a chemical toxic to pancreatic β-cells, is administered to induce hyperglycemia.[3][4]
- Zucker diabetic fatty (ZDF) rats and db/db mice: These are genetic models of obesity and type 2 diabetes, characterized by insulin resistance and hyperglycemia.

• Experimental Procedure:

- Animals were administered single oral doses of SDU-071 (TS-071) or a vehicle control.
- Urine was collected over a 24-hour period to measure urinary glucose excretion.
- Blood samples were taken at various time points to determine plasma glucose levels.

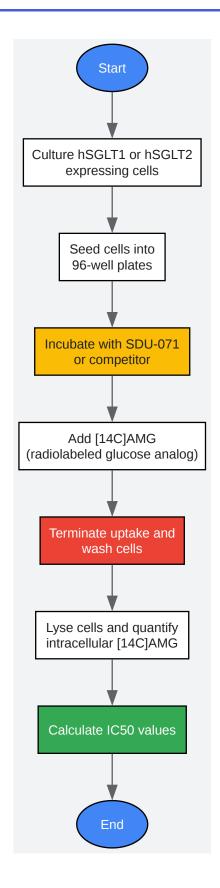
Efficacy Endpoints:

- Urinary Glucose Excretion (UGE): A primary measure of the pharmacodynamic effect of SGLT2 inhibitors.
- Reduction in Plasma Glucose: Assesses the anti-hyperglycemic effect of the compound.

Visualizations

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

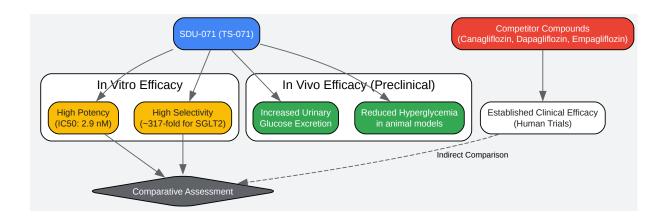




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Caption: Workflow for determining the in vitro potency of SGLT2 inhibitors.





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Caption: Logical flow of the comparative efficacy assessment for SDU-071.

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- To cite this document: BenchChem. [SDU-071 (TS-071) versus Competitor Compounds: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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